

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1-(3-

Compound Name: *Chlorophenyl)cyclopropanecarboxylic acid*

Cat. No.: B053586

[Get Quote](#)

Disclaimer: Publicly available information on **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** (CAS No. 124276-34-2) is limited. This guide synthesizes the available data and provides representative experimental protocols based on established chemical principles for analogous compounds.

This technical guide provides a comprehensive overview of **1-(3-Chlorophenyl)cyclopropanecarboxylic acid**, a key intermediate in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, and potential biological significance based on the activities of its derivatives.

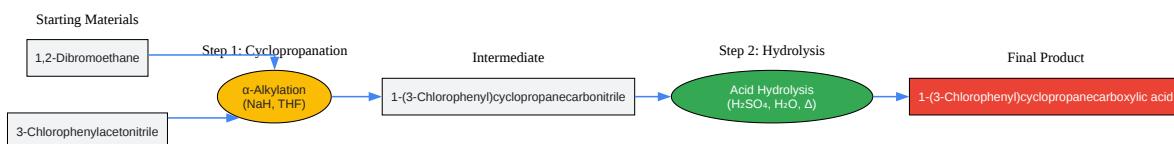
Physicochemical Properties

1-(3-Chlorophenyl)cyclopropanecarboxylic acid is a solid organic compound. Its rigid cyclopropane ring and the presence of a chlorine atom on the phenyl group contribute to its specific steric and electronic properties, which are leveraged in the design of bioactive molecules.

Property	Value	Source
CAS Number	124276-34-2	[1] [2]
Molecular Formula	C ₁₀ H ₉ ClO ₂	[1] [2]
Molecular Weight	196.63 g/mol	[1] [2]
Predicted XlogP	2.4	[2]

Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

A plausible and commonly employed synthetic route to **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** involves a two-step process starting from (3-chlorophenyl)acetonitrile. The first step is the α -alkylation with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile to the carboxylic acid.


Step 1: Synthesis of 1-(3-chlorophenyl)cyclopropanecarbonitrile

- Reaction Setup: To a stirred solution of (3-chlorophenyl)acetonitrile (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Alkylation: After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution if NaH is used), add 1,2-dibromoethane (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: The crude product can be purified by column chromatography on silica gel to yield 1-(3-chlorophenyl)cyclopropanecarbonitrile.

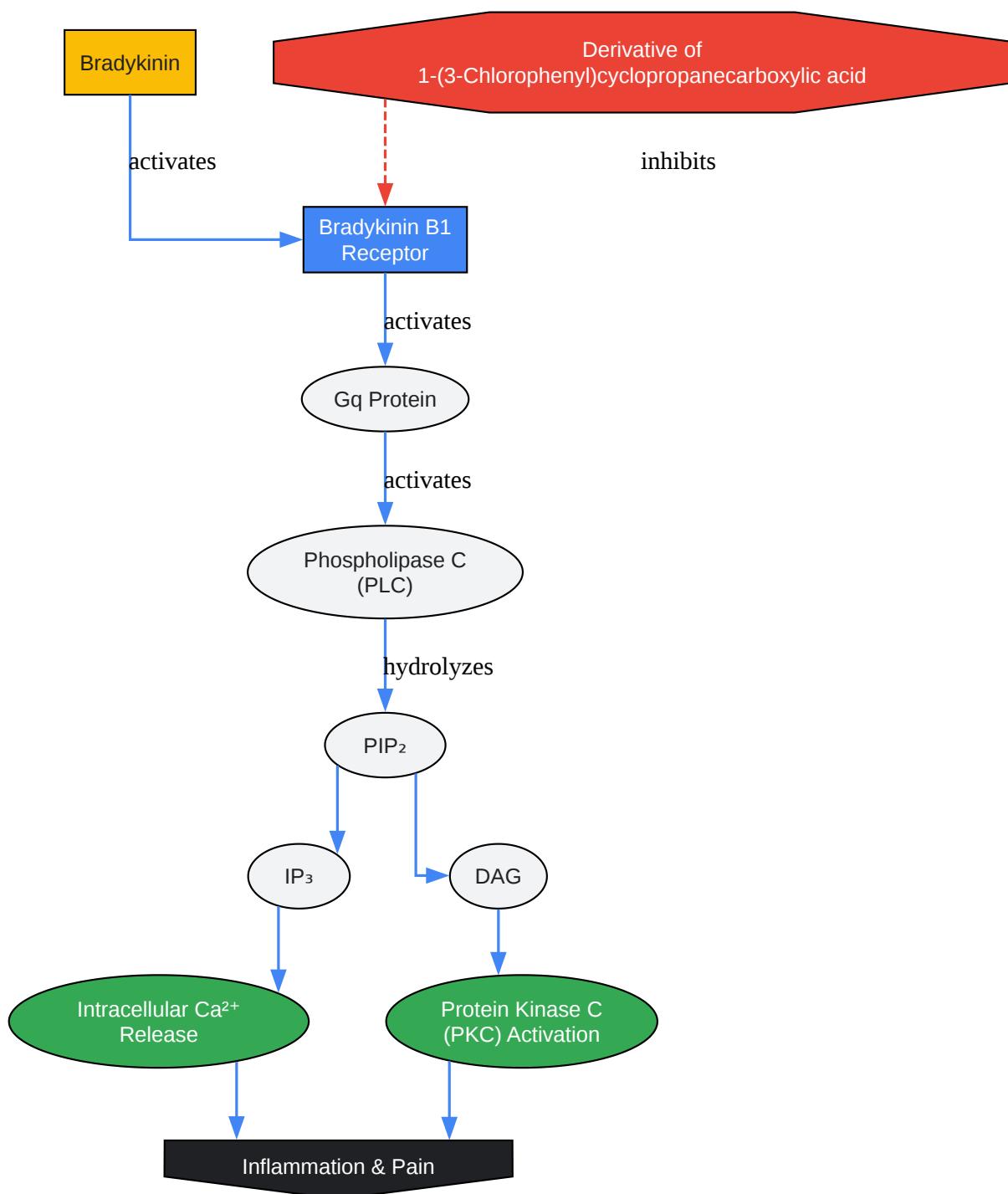
Step 2: Hydrolysis to **1-(3-Chlorophenyl)cyclopropanecarboxylic acid**

- Reaction Setup: Suspend 1-(3-chlorophenyl)cyclopropanecarbonitrile (1 equivalent) in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water. [3]
- Hydrolysis: Heat the mixture to reflux (typically 80-100 °C) for several hours until the reaction is complete, as monitored by TLC.[3]
- Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid may precipitate out of the solution. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(3-Chlorophenyl)cyclopropanecarboxylic acid**.

Biological Activity and Applications


Direct biological activity data for **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** is not readily available in the published literature. However, its primary significance lies in its use as a crucial building block for the synthesis of more complex, biologically active molecules.

Derivatives of **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** have been investigated as Bradykinin B1 receptor antagonists. The Bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and is implicated in chronic pain and inflammatory diseases. Antagonists of this receptor are therefore of significant interest as potential therapeutic agents.

While no quantitative data for the parent carboxylic acid is available, the activity of its derivatives underscores the importance of the 1-(3-chlorophenyl)cyclopropane moiety in designing molecules that target the Bradykinin B1 receptor.

Compound/Derivative	Biological Target	Activity Data
1-(3-Chlorophenyl)cyclopropanecarboxylic acid	Not reported	No data available
Amide derivatives	Bradykinin B1 Receptor	Antagonistic activity reported for derivatives

The derivatives of **1-(3-Chlorophenyl)cyclopropanecarboxylic acid**, as Bradykinin B1 receptor antagonists, are expected to interfere with the signaling cascade initiated by the binding of bradykinin to its receptor. This pathway typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events contribute to the physiological responses of pain and inflammation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. PubChemLite - 1-(3-chlorophenyl)cyclopropanecarboxylic acid (C10H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053586#1-3-chlorophenyl-cyclopropanecarboxylic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com